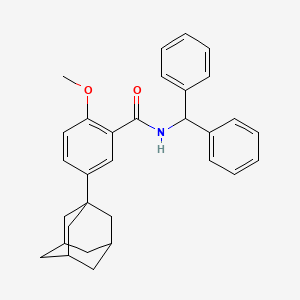
5-(ADAMANTAN-1-YL)-N-(DIPHENYLMETHYL)-2-METHOXYBENZAMIDE
Overview
Description
5-(1-Adamantyl)-N-(diphenylmethyl)-2-methoxybenzamide is a complex organic compound that features an adamantyl group, a diphenylmethyl group, and a methoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(ADAMANTAN-1-YL)-N-(DIPHENYLMETHYL)-2-METHOXYBENZAMIDE typically involves multiple steps, starting with the preparation of the adamantyl and diphenylmethyl intermediates.
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to improve efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-(1-Adamantyl)-N-(diphenylmethyl)-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The adamantyl group can be oxidized to form adamantyl ketones or alcohols.
Reduction: The carbonyl group in the benzamide moiety can be reduced to form amines.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the adamantyl group can yield adamantyl ketones, while reduction of the benzamide moiety can produce amines .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-(ADAMANTAN-1-YL)-N-(DIPHENYLMETHYL)-2-METHOXYBENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group is known to enhance the compound’s binding affinity to these targets, while the diphenylmethyl and methoxybenzamide moieties contribute to its overall stability and activity . The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
1-Adamantyl Carbonyl Proline: Similar in structure due to the presence of the adamantyl group.
3-(1-Adamantyl)pentane-2,4-dione: Another compound featuring the adamantyl group, used in conformational analysis studies.
4-(1-Adamantyl)-2,2,6,6-tetramethylheptane-3,5-dione: Similar in structure and used in molecular mechanics calculations.
Uniqueness
5-(1-Adamantyl)-N-(diphenylmethyl)-2-methoxybenzamide is unique due to the combination of its adamantyl, diphenylmethyl, and methoxybenzamide groups. This combination imparts specific chemical and physical properties that are not found in other similar compounds, making it a valuable molecule for various applications .
Properties
IUPAC Name |
5-(1-adamantyl)-N-benzhydryl-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H33NO2/c1-34-28-13-12-26(31-18-21-14-22(19-31)16-23(15-21)20-31)17-27(28)30(33)32-29(24-8-4-2-5-9-24)25-10-6-3-7-11-25/h2-13,17,21-23,29H,14-16,18-20H2,1H3,(H,32,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUGKIBFTNCSUKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C23CC4CC(C2)CC(C4)C3)C(=O)NC(C5=CC=CC=C5)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H33NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


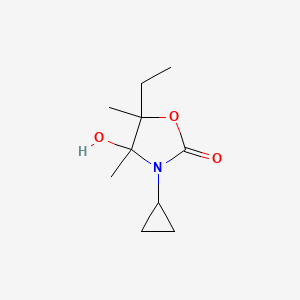
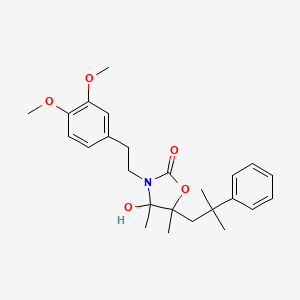
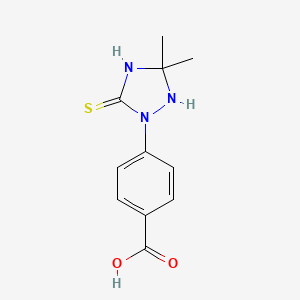
![8,10-dimethoxy-1,1,10b-trimethyl-1,10b-dihydro[1,3]oxazolo[4,3-a]phthalazine-3,6(5H)-dione](/img/structure/B4319423.png)
![ethyl {2-oxo-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B4319437.png)
![ethyl {3-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B4319445.png)
![N-{[5-(2,4-DICHLOROPHENYL)-2-FURYL]METHYL}-N-(5-NITRO-2-PYRIDYL)AMINE](/img/structure/B4319452.png)
![2-[(5,7-dichloro-6-methyl-1,3-benzoxazol-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide](/img/structure/B4319456.png)
![ethyl 4-{[(3-amino-6-isopropyl-5,6,7,8-tetrahydrothieno[2,3-b]-1,6-naphthyridin-2-yl)carbonyl]amino}benzoate](/img/structure/B4319466.png)
![3-bromo-6,7-dihydro-5H-cyclopenta[b]isothiazolo[4,5-e]pyridine](/img/structure/B4319474.png)
![1'-benzyl-8-nitro-2,3,4,4a-tetrahydro-1H,2'H,6H-spiro[pyrido[1,2-a]quinoline-5,5'-pyrimidine]-2',4',6'(1'H,3'H)-trione](/img/structure/B4319489.png)
![4-chloro-5-(4-{[2-methyl-5-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}piperazin-1-yl)-2-phenylpyridazin-3(2H)-one](/img/structure/B4319504.png)
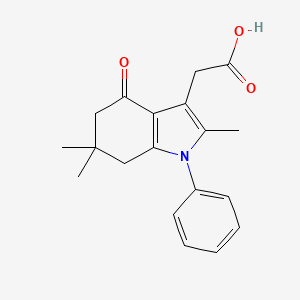
![methyl 6-{[4-(3-phenylquinoxalin-2-yl)piperazin-1-yl]sulfonyl}-3,4-dihydroquinoline-1(2H)-carboxylate](/img/structure/B4319530.png)
